molecular formula C12H16N2O2 B3045163 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid CAS No. 1025019-22-0

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid

Cat. No. B3045163
CAS RN: 1025019-22-0
M. Wt: 220.27 g/mol
InChI Key: ACECDLPKCIEZPM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid, also known by its chemical formula C₁₂H₁₆N₂O₂ , is a heterocyclic organic compound. It features a piperidine ring with a pyridine-3-ylmethyl substituent at one of its carbons. The compound’s molecular weight is approximately 220.27 g/mol .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research by Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of a structurally similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using techniques like FT-IR, NMR, and UV. The study also included quantum chemical methods to analyze properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more, providing valuable insights for the scientific community (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Hydrogenation Studies

Bolós et al. (1994) reported the synthesis of novel amino acids, including 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester, highlighting the potential application of these compounds in synthesizing derivatives of piperidine-2-carboxylic acid. This study contributes to the understanding of the synthesis process and chemical behavior of related compounds (Bolós et al., 1994).

Intermediate Synthesis in Pharmaceutical Development

Shen Li (2012) discussed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine. This study emphasizes the importance of such compounds in the development and synthesis of pharmaceuticals, demonstrating the practical applications in drug development (Shen Li, 2012).

Structural and Spectroscopic Characterization

Research by Bartoszak-Adamska et al. (2011) on diastereomeric complexes involving piperidine-3-carboxylic acid offers insights into the structural and spectroscopic characteristics of such complexes. This study contributes to the understanding of molecular interactions and the physical properties of similar compounds (Bartoszak-Adamska et al., 2011).

Chromatographic Analysis

The paper by Hulme (1955) explores the chromatographic behavior of pyridine- and piperidine-carboxylic acids, providing valuable data for the separation and identification of these compounds in various applications, including biochemical and pharmaceutical research (Hulme, 1955).

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACECDLPKCIEZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408823
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1025019-22-0
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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